molecular formula C14H31Br2N B14454477 Ammonium, (2-bromoethyl)decyldimethyl-, bromide CAS No. 73680-77-0

Ammonium, (2-bromoethyl)decyldimethyl-, bromide

Cat. No.: B14454477
CAS No.: 73680-77-0
M. Wt: 373.21 g/mol
InChI Key: ZUEHKXIUVBJMKM-UHFFFAOYSA-M
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Description

Ammonium, (2-bromoethyl)decyldimethyl-, bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a decyldimethylammonium moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (2-bromoethyl)decyldimethyl-, bromide typically involves the reaction of decyldimethylamine with 2-bromoethanol in the presence of a strong acid like hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then quaternized to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2-bromoethyl)decyldimethyl-, bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of amines and other derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide and potassium iodide.

    Oxidation: Reagents like potassium permanganate and hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride are employed.

Major Products

    Substitution: Products include various substituted ammonium compounds.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include primary and secondary amines.

Scientific Research Applications

Ammonium, (2-bromoethyl)decyldimethyl-, bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in the study of cell membranes and as a disinfectant.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic uses.

    Industry: Used in the formulation of cleaning agents and disinfectants.

Mechanism of Action

The compound exerts its effects primarily through the disruption of lipid bilayers in cell membranes. The quaternary ammonium group interacts with the phospholipids, leading to the breakdown of the membrane structure. This results in the leakage of cellular contents and ultimately cell death. The molecular targets include the phospholipid bilayer and membrane-bound proteins.

Comparison with Similar Compounds

Similar Compounds

  • Didodecyldimethylammonium bromide
  • Didecyldimethylammonium chloride
  • (2-Bromoethyl)trimethylammonium bromide

Uniqueness

Ammonium, (2-bromoethyl)decyldimethyl-, bromide is unique due to its specific structure, which imparts distinct surfactant properties. Its ability to disrupt lipid bilayers makes it particularly effective as a disinfectant and antimicrobial agent. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

73680-77-0

Molecular Formula

C14H31Br2N

Molecular Weight

373.21 g/mol

IUPAC Name

2-bromoethyl-decyl-dimethylazanium;bromide

InChI

InChI=1S/C14H31BrN.BrH/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15;/h4-14H2,1-3H3;1H/q+1;/p-1

InChI Key

ZUEHKXIUVBJMKM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCBr.[Br-]

Origin of Product

United States

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